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Compound of Interest

Compound Name:
2-(2-Ethoxy-2-oxoethyl)benzoic

acid

CAS No.: 22479-46-5

Cat. No.: B12000206

Get Quote

Executive Summary
Ethyl Hydrogen Homophthalate (EHH) (MW 208.21 Da) is a critical intermediate often

encountered in the synthesis of isoquinoline alkaloids and as a degradation product of

homophthalate diesters. Accurate identification of EHH requires distinguishing it from its

structural isomers (e.g., propyl hydrogen phthalate) and analogs (e.g., ethyl hydrogen

phthalate).

This guide delineates the specific Ortho Effect-driven fragmentation pathway that renders EHH

spectrally distinct. Unlike phthalates which form a 5-membered anhydride ring (m/z 149),

homophthalates form a stable 6-membered homophthalic anhydride core (m/z 162), serving as

the primary diagnostic filter for this class of compounds.

Chemical Identity & Structural Context
Understanding the starting structure is vital for interpreting the fragmentation cascade.
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Feature
Ethyl Hydrogen
Homophthalate (EHH)

Propyl Hydrogen Phthalate
(Isobaric Alternative)

Molecular Formula

Molecular Weight 208.21 g/mol 208.21 g/mol

Core Structure
Benzene ring with ortho

carboxymethyl & ester groups

Benzene ring with ortho

carboxyl & ester groups

Key Structural Difference
-CH2- spacer expands the ring

interaction

Direct attachment (tighter

steric strain)

Diagnostic Core Ion
m/z 162 (Homophthalic

Anhydride)
m/z 148 (Phthalic Anhydride)

Fragmentation Mechanism: The Ortho Effect
The fragmentation of EHH is dominated by the interaction between the ortho-positioned

carboxylic acid and the ethyl ester group. This is a classic example of a Proximity Effect in

mass spectrometry.

Primary Pathway: Alcohol Elimination (EI Mode)
Upon Electron Impact (EI) ionization, the molecular ion (

, m/z 208) undergoes a rapid intramolecular rearrangement.

Nucleophilic Attack: The carbonyl oxygen of the free acid attacks the carbonyl carbon of the

ethyl ester.

Transition State: A tetrahedral intermediate forms, facilitating the expulsion of the alkoxy

group.

Neutral Loss: A molecule of Ethanol (46 Da) is eliminated.

Product: The radical cation of Homophthalic Anhydride (m/z 162) is formed.

Secondary Pathway: Decarboxylation
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The resulting anhydride ion (m/z 162) is relatively stable but possesses excess internal energy,

leading to further fragmentation:

Loss of

(44 Da): Yields the benzocyclobutenone-like ion at m/z 118.

Loss of CO (28 Da): Further degradation to m/z 90 (typically a tropylium-like

species).

Visualization of Signaling Pathway
The following diagram illustrates the stepwise fragmentation logic, distinguishing EHH from its

phthalate isomer.
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Ethyl Hydrogen Homophthalate
[M]+• m/z 208

Tetrahedral Intermediate
(Ortho-Interaction)

EI Ionization

Homophthalic Anhydride Ion
[M - EtOH]+• m/z 162

(DIAGNOSTIC BASE PEAK)

Loss of Ethanol (-46 Da)
Ortho Effect

Benzocyclobutenone Ion
[m/z 162 - CO2]+• m/z 118

Loss of CO2 (-44 Da)

C7H6 Radical Cation
[m/z 118 - CO]+• m/z 90

Loss of CO (-28 Da)

Isobaric Alternative:
Propyl Hydrogen Phthalate

[M]+• m/z 208

Phthalic Anhydride Ion
[M - PrOH]+• m/z 148

Loss of Propanol (-60 Da)

Click to download full resolution via product page

Caption: Comparative fragmentation pathway showing the divergence between Homophthalate

(m/z 162 core) and Phthalate (m/z 148 core) derivatives.

Comparative Analysis & Diagnostic Data
To validate the identity of EHH, compare the observed spectra against these established

baselines.

Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
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Ion Identity m/z (EHH)
m/z (Propyl
Phthalate)

Relative
Abundance
(EHH)*

Mechanistic
Origin

Molecular Ion 208 208 < 5% (Weak)

Parent molecule

stability is low

due to ortho-

effect.

Anhydride Core 162 148
100% (Base

Peak)

Cyclization via

loss of alcohol

(EtOH vs PrOH).

Decarboxylated 118 104 40-60%

Loss of

from the

anhydride core.

Aromatic Core 90/91 76/77 20-30%

Ring degradation

(Tropylium/Phen

yl).

Acylium Ion 29 43 Variable

Ethyl (

) vs Propyl (

) side chain.

*Note: Relative abundances are approximate and instrument-dependent but the hierarchy

(Base Peak = Anhydride) is consistent.

Differentiation Logic (Self-Validating Protocol)
When analyzing an unknown sample suspected to be EHH:

Check m/z 149: If the spectrum is dominated by m/z 149 (or 148), the sample is a Phthalate

derivative (5-membered ring), not a homophthalate.

Check Neutral Loss: Calculate

.
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If

(Ethanol)

Consistent with Ethyl Ester.

If Base Peak is m/z 162

Confirms Homophthalic skeleton.

Experimental Methodology
For reproducible fragmentation data, the following protocol is recommended.

Standardized GC-MS Protocol
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

Ionization: Electron Impact (EI) at 70 eV.[1]

Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation prior to

ionization).

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

Oven Program:

Hold 50°C for 1 min.

Ramp 20°C/min to 300°C.

Hold 5 min.

Derivatization Note: While EHH can be analyzed directly, methylation (using diazomethane

or TMS-diazomethane) to form Ethyl Methyl Homophthalate (MW 222) improves peak shape.

If derivatized, the base peak will shift to m/z 163 (loss of methoxy/ethoxy radical mix) or

remain dominated by the anhydride formation depending on the leaving group lability.

LC-MS (ESI) Considerations
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In Electrospray Ionization (Positive Mode):

Precursor:

.

Fragment: Loss of Ethanol yields m/z 163 (Protonated Homophthalic Anhydride).

Differentiation: Phthalates yield m/z 149 (Protonated Phthalic Anhydride). The +14 Da mass

shift (149 vs 163) is the definitive marker for the homophthalate "CH2" insertion.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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